molecular formula C24H31BN2O3 B15340511 (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone

(4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone

Cat. No.: B15340511
M. Wt: 406.3 g/mol
InChI Key: PTSZXJRSZFWXDM-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a benzyl-piperazinyl group linked via a methanone bridge to a para-substituted phenyl ring bearing a pinacol boronate moiety. The pinacol boronate group (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The benzyl-piperazine moiety is a common pharmacophore in medicinal chemistry, often associated with modulating receptor binding and pharmacokinetic properties.

Properties

Molecular Formula

C24H31BN2O3

Molecular Weight

406.3 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone

InChI

InChI=1S/C24H31BN2O3/c1-23(2)24(3,4)30-25(29-23)21-12-10-20(11-13-21)22(28)27-16-14-26(15-17-27)18-19-8-6-5-7-9-19/h5-13H,14-18H2,1-4H3

InChI Key

PTSZXJRSZFWXDM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with benzyl chloride in the presence of a base like sodium hydroxide.

    Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 4-bromo-phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under palladium-catalyzed Suzuki coupling conditions.

    Coupling of the Fragments: The final step involves coupling the benzyl-piperazine fragment with the boronate ester fragment using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The piperazine ring is a common motif in many bioactive molecules, and the presence of the boronate ester adds to its versatility. It is investigated for its potential to interact with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its potential to act as an inhibitor of specific enzymes or as a ligand for certain receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique structure allows for the creation of materials with specific properties, such as increased strength or improved thermal stability.

Mechanism of Action

The mechanism of action of (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the boronate ester can form reversible covalent bonds with certain enzymes. This dual functionality allows the compound to modulate various biological pathways, making it a versatile pharmacological agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogous molecules:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties Reference ID
(4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone Para-boronate phenyl, benzyl-piperazine ~391.3* Suzuki coupling, potential PROTACs, CNS-targeting ligands
[1-(4-Methylpiperazin-1-yl)-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl]methanone Meta-boronate phenyl, methyl-piperazine 330.23 Boron neutron capture therapy (BNCT), kinase inhibitors
1-[4-(5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl]ethanone Pyridinyl boronate, acetyl-piperazine ~343.2* Radiolabeling probes, heterocyclic cross-coupling
[4-(4-Fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone Fluorobenzyl, trifluoromethylphenyl ~409.3* Serotonergic receptor modulation, enhanced metabolic stability
4-(4-Aminobenzoyl)piperazin-1-ylmethanone Furan, aminobenzoyl ~325.3* Anticancer agents, acetylcholinesterase inhibition

*Calculated based on molecular formulas from references.

Physicochemical Properties

  • Lipophilicity : The benzyl group in the target compound increases logP compared to methyl-piperazine analogs (), affecting membrane permeability .
  • Electronic Effects : The para-boronate in the target compound offers stronger electron-withdrawing effects than meta-substituted analogs, influencing reactivity in cross-couplings .
  • Solubility : Pyridinyl boronate () and acetyl-piperazine derivatives exhibit higher aqueous solubility due to polar heterocycles .

Q & A

Q. What are the standard synthetic routes for (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves:
  • Step 1 : Coupling a benzyl-piperazine precursor with a boronic ester-containing phenyl intermediate using amide bond-forming reagents (e.g., EDC/HOBt) under inert conditions .
  • Step 2 : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety via Suzuki-Miyaura cross-coupling, employing palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., THF/H₂O) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of the benzyl-piperazine and boronic ester groups. Aromatic protons appear at δ 7.2–7.8 ppm, while the dioxaborolane methyl groups resonate at δ 1.0–1.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 407.2) .
  • Infrared (IR) Spectroscopy : Key stretches include C=O (1650–1700 cm⁻¹) and B-O (1350–1400 cm⁻¹) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized using this compound as a boronic ester partner?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) to enhance coupling efficiency. Pd(PPh₃)₄ is often optimal for sterically hindered aryl groups .
  • Solvent System : Use degassed THF/H₂O (3:1) to balance solubility and reactivity. Microwave-assisted heating (80–100°C) reduces reaction time .
  • Base Selection : K₂CO₃ or Cs₂CO₃ improves yields compared to weaker bases like NaHCO₃ .
  • Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity by HPLC (retention time ~12 min, C18 column) .

Q. How to design experiments to evaluate the neuroprotective or anticancer activity of this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Cell Viability : Use MTT assays on neuronal (SH-SY5Y) or cancer (HeLa) cell lines, testing concentrations from 1–100 µM .
  • Apoptosis Markers : Measure caspase-3/7 activity via fluorometric assays .
  • Target Engagement : Perform molecular docking studies against targets like β-secretase (BACE1) or kinases (e.g., EGFR) using AutoDock Vina .
  • Control Experiments : Compare with known inhibitors (e.g., imatinib for kinase activity) and include vehicle-only controls .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Variable Analysis : Assess differences in cell lines (e.g., primary vs. immortalized), assay conditions (e.g., serum concentration, incubation time), and compound purity (HPLC >95% vs. lower grades) .
  • Dose-Response Curves : Generate EC₅₀ values across multiple replicates to identify outlier data .
  • Orthogonal Assays : Confirm activity via complementary methods (e.g., Western blot for protein expression alongside viability assays) .

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